molecular formula C7H10N2O B11922093 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one

Cat. No.: B11922093
M. Wt: 138.17 g/mol
InChI Key: QOUDHQQETFIFPK-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired imidazopyridine ring system . Another method involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5H2

InChI Key

QOUDHQQETFIFPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NCCN2C(=O)C1

Origin of Product

United States

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